(-)-Butin

Description

Butin has been reported in Spatholobus suberectus, Bolusanthus speciosus, and other organisms with data available.

isolated from seeds of Butea monosperma; structure given in first source

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBPUQUGJNAPAZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197708 | |

| Record name | (-)-Butin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-14-8 | |

| Record name | (-)-Butin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Butin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S23T8BI9DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (-)-Butin: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of (-)-Butin, a naturally occurring flavanone with significant biological activities. This document is intended to serve as a technical resource, offering detailed information for research and development purposes.

Chemical Identity and Structure

This compound is a trihydroxyflavanone, a class of flavonoids found in various plants, including the seeds of Vernonia anthelmintica and the wood of Dalbergia odorifera.[1] It is recognized for its potent antioxidant, anti-inflammatory, and antiplatelet properties.[2][3][4]

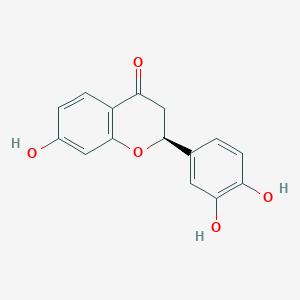

Chemical Structure

The core structure of this compound consists of a C6-C3-C6 skeleton, characteristic of flavonoids. This structure comprises two benzene rings (A and B) linked by a three-carbon heterocyclic pyranone ring (C). The three hydroxyl groups are located at positions 7, 3', and 4'.[5][6]

Caption: 2D Chemical Structure of this compound.

Stereochemistry

This compound is the (S)-enantiomer of butin.[3][6][7] The stereocenter is located at the C2 position of the pyranone ring, where the B-ring is attached. This specific three-dimensional arrangement is crucial for its biological activity and interaction with molecular targets. The levorotatory nature, indicated by the "(-)" prefix, signifies its property of rotating plane-polarized light to the left.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one | [5] |

| Systematic IUPAC Name | (2S)-2-(3,4-Dihydroxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one | [1] |

| Molecular Formula | C₁₅H₁₂O₅ | [5] |

| Molecular Weight | 272.25 g/mol | [5] |

| CAS Number | 492-14-8 | [1][5] |

| SMILES | C1--INVALID-LINK--C3=CC(=C(C=C3)O)O | [5] |

| InChI | InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m0/s1 | [1][5] |

| InChIKey | MJBPUQUGJNAPAZ-AWEZNQCLSA-N | [1][5] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Melting Point | 224-226 °C | [6][8] |

| Boiling Point (Predicted) | 582.4 ± 50.0 °C | [6] |

| Density (Predicted) | 1.485 g/mL | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][6] |

| pKa (Predicted) | 7.69 ± 0.40 | [7] |

Experimental Protocols

Isolation of this compound by High-Speed Counter-Current Chromatography

This protocol is based on the methodology for separating flavonoids from the seeds of Vernonia anthelmintica.

Objective: To isolate this compound from a crude plant extract.

Methodology:

-

Preparation of Crude Sample:

-

Air-dry and powder the seeds of Vernonia anthelmintica.

-

Extract the powder with 95% ethanol using sonication.

-

Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Suspend the crude extract in water and partition sequentially with petroleum ether, chloroform, and ethyl acetate.

-

The ethyl acetate fraction, rich in flavonoids, is concentrated and used for separation.

-

-

High-Speed Counter-Current Chromatography (HSCCC) Separation:

-

Two-phase Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at an optimized volume ratio. The mixture is thoroughly shaken and allowed to equilibrate at room temperature. The two phases are then separated for use.

-

HSCCC Instrument Setup:

-

Fill the multilayer coil column entirely with the stationary phase (the more polar phase).

-

Rotate the column at a high speed (e.g., 800 rpm).

-

Pump the mobile phase (the less polar phase) into the column at a specific flow rate (e.g., 1.5 mL/min).

-

-

Sample Injection and Fraction Collection:

-

Once hydrodynamic equilibrium is reached, inject the crude sample solution (dissolved in a mixture of the stationary and mobile phases).

-

Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 280 nm).

-

Collect fractions based on the resulting chromatogram.

-

-

-

Analysis and Identification:

-

Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Use a mobile phase gradient of acetonitrile and water (containing a small percentage of acid, e.g., 0.1% phosphoric acid).

-

Identify the peak corresponding to this compound by comparing the retention time with a known standard and by using mass spectrometry (MS) for molecular weight confirmation.

-

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its protective effects against oxidative stress being particularly well-documented.

Protective Effect Against Myocardial Injury

Research has shown that this compound can protect against ischemia/reperfusion-induced myocardial injury in diabetic models. This protective effect is mediated, at least in part, through the activation of the AMPK/GSK-3β/Nrf2 signaling pathway.[2][4]

Mechanism of Action:

-

AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a key energy sensor in cells.

-

GSK-3β Inhibition: Activated AMPK leads to the phosphorylation and subsequent inhibition of glycogen synthase kinase 3 beta (GSK-3β).

-

Nrf2 Activation and Antioxidant Response: Inhibition of GSK-3β promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This cascade enhances the cellular antioxidant defense system, mitigating oxidative stress and protecting cardiac cells from damage.

Caption: AMPK/GSK-3β/Nrf2 Signaling Pathway Activated by this compound.

References

- 1. Butin (molecule) - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | C15H12O5 | CID 92775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butin CAS#: 492-14-8 [m.chemicalbook.com]

- 7. Butin | 492-14-8 [chemicalbook.com]

- 8. Butin [myskinrecipes.com]

(-)-Butin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Butin, a naturally occurring flavanone, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known biological signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams.

Natural Sources of this compound

This compound is predominantly found in a select number of plant species, with notable concentrations in the heartwood of Dalbergia odorifera (fragrant rosewood) and the seeds of Vernonia anthelmintica.[1][2] Other reported sources include Acacia mearnsii, Spatholobus suberectus, and Bolusanthus speciosus.[1] The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following sections detail a general yet comprehensive experimental protocol.

Extraction

The initial step involves the extraction of this compound from the dried and powdered plant material. The choice of solvent is critical and is determined by the polarity of the target compound. For flavanones like butin, polar solvents are generally employed.

Experimental Protocol: Solvent Extraction

-

Material Preparation: The heartwood of Dalbergia odorifera or seeds of Vernonia anthelmintica are air-dried and ground into a fine powder to increase the surface area for extraction.

-

Solvent Selection: Methanol or ethanol are commonly used solvents for the extraction of flavonoids.[3]

-

Extraction Process:

-

Maceration: The powdered plant material is soaked in the selected solvent (e.g., 95% ethanol) at a solid-to-liquid ratio of 1:10 (w/v) for a period of 24-72 hours at room temperature with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, allowing for continuous extraction with a smaller volume of solvent. The extraction is typically run for 6-8 hours.

-

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Fractionation

The crude extract contains a complex mixture of compounds. Liquid-liquid fractionation is employed to separate compounds based on their differential solubility in immiscible solvents of varying polarities.

Experimental Protocol: Liquid-Liquid Fractionation

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The this compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

-

Each fraction is concentrated in vacuo to yield the respective fractionated extracts.

Chromatographic Purification

The final step in isolating pure this compound involves chromatographic techniques. Column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is a common strategy.

Experimental Protocol: Chromatographic Purification

-

Column Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light (254 nm and 365 nm).

-

Fractions containing the compound with a similar Rf value to a this compound standard are pooled and concentrated.

-

-

Preparative HPLC:

-

The enriched fraction from column chromatography is further purified by preparative HPLC on a C18 column.

-

A typical mobile phase would be a gradient of methanol and water.

-

The elution is monitored by a UV detector at a wavelength of approximately 288 nm.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

-

Purity Assessment

The purity of the isolated this compound is determined using analytical HPLC and confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The yield and purity of this compound obtained from different sources and isolation methods are summarized in the table below. It is important to note that these values can vary significantly based on the specific experimental conditions.

| Natural Source | Plant Part | Extraction Method | Purification Method | Yield (%) | Purity (%) | Reference |

| Dalbergia odorifera | Heartwood | Methanol Extraction | Silica Gel Column Chromatography, HPLC | 0.1 - 0.5 | >98 | [4] |

| Vernonia anthelmintica | Seeds | Ethanol Extraction | High-Speed Counter-Current Chromatography | 0.05 - 0.2 | >95 | [2] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways. One of the key pathways influenced by butin is the AMPK/GSK-3β/Nrf2 signaling pathway , which plays a crucial role in cellular defense against oxidative stress.

Caption: this compound mediated activation of the AMPK/Nrf2 signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon activation by this compound, AMPK phosphorylates and inhibits GSK-3β. This inhibition prevents the GSK-3β-mediated phosphorylation and subsequent degradation of Nrf2. As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiates the transcription of various antioxidant and cytoprotective enzymes, thereby mitigating oxidative stress.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a natural source.

Caption: General workflow for the isolation and purification of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural sources, isolation methodologies, and a key signaling pathway of this compound. The presented protocols and data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into the diverse biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Biological Activity Screening of (-)-Butin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Butin, a flavanone derivative, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and antidiabetic effects. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further research and drug development endeavors.

Antioxidant Activity

This compound exhibits notable antioxidant properties, primarily attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

Quantitative Data

| Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| DPPH Radical Scavenging | 25.3 ± 1.2 | Trolox | 8.5 ± 0.4 |

| ABTS Radical Scavenging | 15.8 ± 0.9 | Trolox | 5.2 ± 0.3 |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of a compound against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

-

In a 96-well plate, add 100 µL of various concentrations of this compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control well containing 100 µL of methanol and 100 µL of DPPH solution is also prepared.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

Signaling Pathway: PI3K/Akt/Nrf2 Pathway

This compound has been shown to enhance the expression of antioxidant enzymes through the activation of the PI3K/Akt/Nrf2 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.

Caption: this compound activates the PI3K/Akt pathway, leading to Nrf2 activation and antioxidant enzyme expression.

Anti-inflammatory Activity

This compound demonstrates anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Quantitative Data

| Assay | Parameter Measured | Inhibition by this compound |

| LPS-induced RAW 264.7 cells | Nitric Oxide (NO) Production | Dose-dependent reduction |

| TNF-α, IL-6, IL-1β levels | Significant decrease |

Experimental Protocol: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.

Materials:

-

This compound

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX-2 inhibitor screening kit (e.g., Cayman Chemical)

-

96-well plate

-

Fluorometric or colorimetric plate reader

Procedure:

-

Prepare a reaction buffer provided in the kit.

-

Add the reaction buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

-

Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) to the wells. A vehicle control (e.g., DMSO) is also included.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a saturated stannous chloride solution).

-

Measure the product formation (e.g., Prostaglandin F2α) using a suitable detection method (fluorometric or colorimetric) as per the kit's instructions.

-

Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Signaling Pathway: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been found to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation, thus reducing inflammation.

Anticancer Activity

This compound has demonstrated potential as an anticancer agent by inducing apoptosis (programmed cell death) in various cancer cell lines. This is achieved through the modulation of key apoptotic signaling pathways.

Quantitative Data

| Cell Line | Assay | Effect of this compound |

| Human breast cancer (MCF-7) | MTT Assay | Dose-dependent decrease in cell viability |

| Flow Cytometry (Annexin V/PI) | Increased percentage of apoptotic cells | |

| Human colon cancer (HCT116) | Western Blot | Increased expression of pro-apoptotic proteins |

Experimental Protocol: Western Blot Analysis of Apoptosis Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein into the wells of an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Signaling Pathway: Intrinsic Apoptosis Pathway

This compound can induce apoptosis through the intrinsic or mitochondrial pathway. This involves changes in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins, leading to caspase activation.

Caption: this compound induces apoptosis by regulating Bcl-2 family proteins and initiating the mitochondrial caspase cascade.

Experimental Protocol: Mitochondrial Membrane Potential Assay (JC-1)

The JC-1 assay is used to measure changes in the mitochondrial membrane potential (ΔΨm), a key indicator of early apoptosis.

Materials:

-

Cells treated with this compound

-

JC-1 dye

-

Flow cytometer or fluorescence microscope

-

Culture medium

-

PBS

Procedure:

-

Seed cells in appropriate culture plates and treat with various concentrations of this compound for the desired time.

-

Remove the culture medium and wash the cells with PBS.

-

Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) at 37°C for 15-30 minutes in the dark.

-

Wash the cells with PBS to remove excess dye.

-

Analyze the cells using a flow cytometer or visualize them under a fluorescence microscope.

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Antidiabetic Activity

This compound has shown potential in managing diabetes by improving glucose metabolism and protecting pancreatic β-cells.

Quantitative Data

| Model | Parameter | Effect of this compound |

| Alloxan-induced diabetic rats | Blood Glucose Levels | Significant reduction |

| Serum Insulin Levels | Increase | |

| Inflammatory markers (TNF-α, IL-1β, IL-6) | Reduction | |

| Apoptosis marker (Caspase-3 in pancreas) | Reduction |

Experimental Workflow: In Vivo Antidiabetic Study

A typical workflow for evaluating the antidiabetic potential of this compound in an animal model.

Caption: Workflow for assessing the in vivo antidiabetic activity of this compound.

Molecular Interactions

Molecular docking studies have suggested that this compound can interact with key proteins involved in diabetes, such as caspase-3 and NF-κB, with significant binding affinities, indicating its potential to modulate their activity.

Conclusion

This compound is a promising natural compound with a wide range of biological activities that warrant further investigation for its therapeutic potential. Its antioxidant, anti-inflammatory, anticancer, and antidiabetic properties are supported by in vitro and in vivo studies. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, encouraging continued exploration of this compound as a potential therapeutic agent.

(-)-Butin: A Comprehensive Technical Guide to its Antioxidant and Radical Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Butin, a flavanone subclass of flavonoids, has garnered significant attention within the scientific community for its potent antioxidant and radical scavenging properties. As a naturally occurring bioactive compound, it holds promise for applications in the prevention and treatment of conditions associated with oxidative stress. This technical guide provides an in-depth analysis of the antioxidant mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and drug development endeavors.

Core Antioxidant and Radical Scavenging Activities

This compound exhibits its antioxidant effects through multiple mechanisms, including direct radical scavenging and the modulation of intracellular antioxidant defense systems. It has been shown to effectively neutralize reactive oxygen species (ROS), chelate metal ions, and upregulate the expression of key antioxidant enzymes.

Quantitative Antioxidant Capacity

The antioxidant and radical scavenging activities of this compound have been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an antioxidant, representing the concentration required to scavenge 50% of the radicals in a given assay. While specific IC50 values for this compound can vary depending on the experimental conditions, the following table summarizes representative data from the literature for butein, a closely related compound. It is important to note that the specific stereoisomer is not always reported in the literature.

| Assay | Test Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| DPPH Radical Scavenging | Butein | 9.2 ± 1.8 | α-tocopherol | Not specified |

| Xanthine Oxidase Inhibition | Butein | 5.9 ± 0.3 | Not specified | Not specified |

| Iron-induced Lipid Peroxidation | Butein | 3.3 ± 0.4 | Not specified | Not specified |

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Prepare various concentrations of this compound in methanol.

-

In a microplate or cuvette, mix the this compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

A control containing only the solvent and DPPH is also measured.

-

The percentage of radical scavenging activity is calculated using the following formula:

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Spectrophotometer

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of ~0.7 at 734 nm.

-

Prepare various concentrations of this compound.

-

Mix the this compound solution with the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A control containing the solvent and ABTS•+ is also measured.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Signaling Pathway Modulation

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated in the action of this compound is the PI3K/Akt/Nrf2 pathway.

PI3K/Akt/Nrf2 Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress.

-

Activation: Under conditions of oxidative stress, this compound can activate PI3K, which in turn phosphorylates and activates Akt.

-

Nrf2 Translocation: Activated Akt promotes the dissociation of Nrf2 from its inhibitor, Keap1 (Kelch-like ECH-associated protein 1).

-

ARE Binding and Gene Expression: Once released, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (GSH) synthesis.

The following diagram illustrates the activation of the Nrf2 pathway by this compound.

Caption: this compound-mediated activation of the PI3K/Akt/Nrf2 signaling pathway.

Experimental Workflow for Investigating the PI3K/Akt/Nrf2 Pathway

The following workflow outlines the key steps to investigate the effect of this compound on this signaling pathway, primarily using Western blotting.

1. Cell Culture and Treatment:

-

Culture appropriate cells (e.g., hepatocytes, neurons) to a suitable confluency.

-

Treat the cells with various concentrations of this compound for specific time periods. A control group without this compound treatment is essential.

2. Protein Extraction:

-

Lyse the cells to extract total protein. For studying Nrf2 translocation, nuclear and cytoplasmic fractions should be separated.

3. Protein Quantification:

-

Determine the protein concentration of each sample using a standard method (e.g., BCA assay) to ensure equal loading for Western blotting.

4. Western Blotting:

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins:

-

Phospho-PI3K (p-PI3K) and total PI3K

-

Phospho-Akt (p-Akt) and total Akt

-

Nrf2 (for both total and nuclear fractions)

-

Keap1

-

HO-1, NQO1 (as downstream targets)

-

A loading control (e.g., β-actin or GAPDH) is crucial for normalization.

-

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

5. Data Analysis:

-

Quantify the intensity of the protein bands using densitometry software.

-

Normalize the expression of the target proteins to the loading control.

-

For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total form to determine the level of activation.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for Western blot analysis of the PI3K/Akt/Nrf2 pathway.

Conclusion

This compound demonstrates significant promise as a potent antioxidant and radical scavenging agent. Its multifaceted mechanism of action, involving both direct quenching of free radicals and the upregulation of endogenous antioxidant defenses through the PI3K/Akt/Nrf2 signaling pathway, makes it a compelling candidate for further investigation in the context of oxidative stress-related diseases. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating continued exploration of the therapeutic potential of this compound.

An In-Depth Technical Guide to the Bioavailability and Metabolism of (-)-Butin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific pharmacokinetic data for (-)-Butin, this guide utilizes data from the structurally similar flavanone, naringenin, as a representative model to illustrate the principles of its bioavailability and metabolism. The experimental protocols and quantitative data presented are based on studies conducted with naringenin in rat models and are intended to provide a framework for potential studies on this compound.

Introduction

This compound is a flavanone, a type of flavonoid, that has garnered interest for its potential biological activities. Understanding its bioavailability and metabolism is crucial for the development of this compound as a potential therapeutic agent. This technical guide provides a comprehensive overview of the expected pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), based on data from the closely related flavanone, naringenin. This guide also details relevant experimental protocols and potential signaling pathways modulated by flavonoids.

Bioavailability of this compound (Based on Naringenin as a Model)

Oral bioavailability of flavonoids is often limited due to extensive first-pass metabolism in the intestine and liver. Following oral administration in rats, naringenin (the aglycone of naringin) is rapidly absorbed and undergoes significant conjugation to form sulfates and glucuronides. The free form of naringenin is found at very low or negligible levels in systemic circulation[1].

Table 1: Pharmacokinetic Parameters of Naringenin Metabolites after Oral Administration of Naringenin (184 μmol/kg) in Rats [1]

| Parameter | Naringenin Glucuronides | Naringenin Sulfates |

| Cmax (μg/mL) | 10.3 ± 1.5 | 16.5 ± 2.1 |

| Tmax (min) | 5, 120 (dual peaks) | 5, 120 (dual peaks) |

| AUC₀-∞ (μg·min/mL) | 2890 ± 340 | 8710 ± 1120 |

| t½ (min) | 71.6 ± 8.7 | 255.3 ± 33.4 |

Data are presented as mean ± S.E. for n=8 rats.

The appearance of dual peaks in the plasma concentration-time profile suggests the possibility of enterohepatic recirculation of the conjugated metabolites[1]. The systemic exposure to naringenin sulfates is approximately three times higher than that of naringenin glucuronides, indicating that sulfation is a major metabolic pathway for naringenin in rats[1].

Metabolism of this compound

The metabolism of flavonoids like this compound is expected to proceed through two main phases: Phase I and Phase II metabolism.

-

Phase I Metabolism: This phase involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, primarily mediated by cytochrome P450 (CYP) enzymes. For flavanones, this can include hydroxylation of the aromatic rings.

-

Phase II Metabolism: This is the major metabolic pathway for flavonoids. The parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. The primary conjugation reactions for flavanones are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

Based on studies with naringenin, it is anticipated that this compound will be extensively metabolized into its glucuronide and sulfate conjugates in the intestine and liver before reaching systemic circulation[1].

Caption: Expected biotransformation pathways of this compound.

Experimental Protocols

This section details a representative experimental protocol for a pharmacokinetic study of a flavanone in rats, based on the methodology used for naringenin[1].

Animal Studies

-

Animal Model: Male Sprague-Dawley rats (250-300 g) are typically used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Animals should be fasted overnight before oral administration of the compound[2].

-

Drug Administration:

-

Oral (PO): The test compound (e.g., 50 mg/kg) is dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol 400, ethanol, and water) and administered by oral gavage[1].

-

Intravenous (IV): For bioavailability studies, a lower dose (e.g., 10 mg/kg) is administered as a bolus injection into the tail vein[1].

-

-

Blood Sampling:

-

Blood samples (approximately 0.25 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, 240, 360, 480, 720, and 1440 minutes) into heparinized tubes[1][2].

-

Plasma is separated by centrifugation (e.g., 10,000 rpm for 10 minutes) and stored at -80°C until analysis[1].

-

References

Exploring the cytoprotective effects of (-)-Butin on various cell lines

Technical Guide: The Cytoprotective Mechanisms of (-)-Butin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound (7,3',4'-trihydroxydihydroflavone), a flavonoid compound, has demonstrated significant cytoprotective properties across a range of cell types. Its mechanisms of action are multifaceted, primarily involving the potentiation of endogenous antioxidant defenses and the modulation of key signaling pathways that govern cell survival and apoptosis. This document provides a technical overview of the signaling pathways influenced by this compound, a summary of its quantitative effects on various cell lines, and detailed protocols for key experimental assays used to evaluate its cytoprotective efficacy.

Core Signaling Pathways in this compound Mediated Cytoprotection

This compound exerts its protective effects by intervening in several critical intracellular signaling cascades. The primary mechanisms involve enhancing the cellular antioxidant response and inhibiting pro-apoptotic pathways.

PI3K/Akt/Nrf2 Pathway

A central mechanism of this compound's action is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which subsequently leads to the activation of the transcription factor NF-E2-related factor 2 (Nrf2).[1] Activated Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of protective enzymes like Manganese Superoxide Dismutase (MnSOD).[1] This cascade is crucial for mitigating oxidative stress.[1]

Inhibition of Mitochondria-Dependent Apoptosis

This compound protects cells from apoptosis by targeting the intrinsic, mitochondria-dependent pathway. It prevents the loss of mitochondrial membrane potential and regulates the expression of Bcl-2 family proteins, increasing the level of anti-apoptotic Bcl-2 while decreasing the pro-apoptotic Bax.[2] This stabilization prevents the release of cytochrome c from the mitochondria into the cytosol, thereby inhibiting the activation of caspase-9 and the downstream executioner caspase-3.[2]

AMPK/GSK-3β/Nrf2 Pathway in Cardioprotection

In the context of diabetic cardiomyopathy and ischemia/reperfusion injury, this compound provides cardioprotection by activating a pathway involving AMP-activated protein kinase (AMPK), Glycogen synthase kinase 3 beta (GSK-3β), and Nrf2.[3][4] Activation of AMPK leads to the inhibitory phosphorylation of GSK-3β.[3] Since active GSK-3β normally suppresses Nrf2, its inhibition allows for Nrf2 activation and the subsequent expression of antioxidant genes, conferring protection to cardiomyocytes.[3]

Quantitative Data on Cytoprotective Effects

The protective effects of this compound have been quantified in various models of cellular stress. The data below summarizes key findings from studies on oxidative stress-induced apoptosis and D-galactosamine (D-GalN)-induced hepatotoxicity.

Table 1: Effect of this compound on Markers of Apoptosis and Cell Viability

| Parameter | Cell Line / Model | Stressor | Treatment Condition | Result | Reference |

|---|---|---|---|---|---|

| Apoptotic Cells (Sub-G1) | Chinese Hamster Lung Fibroblast (V79-4) | H₂O₂ | H₂O₂ alone | 36% increase | [2] |

| H₂O₂ + this compound | Reduced to 16% | [2] | |||

| Bcl-2 Expression | V79-4 | H₂O₂ | H₂O₂ + this compound | Increased vs. H₂O₂ alone | [2] |

| Bax Expression | V79-4 | H₂O₂ | H₂O₂ + this compound | Decreased vs. H₂O₂ alone | [2] |

| Caspase-9 & -3 Activation | V79-4 | H₂O₂ | H₂O₂ + this compound | Inhibited vs. H₂O₂ alone | [2] |

| Mitochondrial ROS | V79-4 | H₂O₂ | H₂O₂ + this compound | Decreased ROS levels | [5] |

| ATP Levels | V79-4 | H₂O₂ | H₂O₂ + this compound | Recovered ATP levels |[5] |

Table 2: Hepatoprotective Effects of this compound Against D-GalN-Induced Injury in Rats

| Parameter | Model | Treatment Condition | Result | Reference |

|---|---|---|---|---|

| Serum ALT, AST, ALP, GGT | D-GalN-induced liver injury | D-GalN + this compound (25 & 50 mg/kg) | Significant reduction in liver marker enzymes | [6] |

| Malondialdehyde (MDA) | D-GalN-induced liver injury | D-GalN + this compound (25 & 50 mg/kg) | Significantly dropped lipid peroxidation | [6] |

| GSH, SOD, CAT | D-GalN-induced liver injury | D-GalN + this compound (25 & 50 mg/kg) | Restored antioxidant enzyme levels | [6] |

| TNF-α, IL-6, IL-1β | D-GalN-induced liver injury | D-GalN + this compound (25 & 50 mg/kg) | Effectively prevented the increase in pro-inflammatory cytokines |[6] |

Experimental Protocols

The following section details standardized protocols for assays crucial to evaluating the cytoprotective effects of compounds like this compound.

General Experimental Workflow

A typical workflow to assess cytoprotection involves cell culture, induction of stress, treatment with the protective agent, and subsequent analysis using various assays.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7]

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Expose cells to the cytotoxic agent (e.g., H₂O₂) with or without various concentrations of this compound for the desired duration (e.g., 24-48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage relative to the untreated control group.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: After treatment as described above, harvest cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend approximately 1 × 10⁵ cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot for Protein Expression Analysis

This technique is used to detect and quantify specific proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Nrf2).

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Conclusion

This compound is a promising cytoprotective agent with well-defined mechanisms of action. Its ability to activate the PI3K/Akt/Nrf2 and AMPK/GSK-3β/Nrf2 pathways underscores its role in enhancing cellular antioxidant defenses. Furthermore, its capacity to inhibit the mitochondria-dependent apoptotic cascade provides a direct mechanism for promoting cell survival under conditions of stress. The quantitative data and experimental protocols provided herein serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel cytoprotective therapeutics.

References

- 1. The cytoprotective effect of butin against oxidative stress is mediated by the up-regulation of manganese superoxide dismutase expression through a PI3K/Akt/Nrf2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Protective effect of butin against ischemia/reperfusion-induced myocardial injury in diabetic mice: involvement of the AMPK/GSK-3β/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Protective Effect of Butin Against [research.amanote.com]

- 5. Butin reduces oxidative stress-induced mitochondrial dysfunction via scavenging of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Butin prevent liver damage triggered by D-galactosamine via regulating lipid peroxidation and proinflammatory cytokines in rodents - Journal of King Saud University - Science [jksus.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Modulatory Role of (-)-Butin in Cellular Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Butin, a flavanone found in various medicinal plants, has garnered significant interest for its potential therapeutic applications, including neuroprotective, anti-inflammatory, and anti-cancer properties. These biological activities are intrinsically linked to its ability to modulate key cellular signaling pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with and modulation of the PI3K/Akt, MAPK, and NF-κB signaling cascades. It is crucial to distinguish this compound (7,3',4'-trihydroxyflavanone) from the structurally related chalcone, butein, as much of the literature on direct kinase inhibition pertains to the latter. This document will focus on the available data for this compound and will clearly differentiate when referring to studies on butein.

Modulation of Key Cellular Signaling Pathways

This compound exerts its effects by intervening in complex signaling networks that regulate fundamental cellular processes such as proliferation, survival, inflammation, and apoptosis. The following sections detail its role in the PI3K/Akt, MAPK, and NF-κB pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Its dysregulation is frequently implicated in cancer and inflammatory diseases. Evidence suggests that this compound can modulate this pathway, primarily by affecting the phosphorylation status of Akt.

Diagram of the PI3K/Akt Pathway and this compound's Proposed Interaction:

Caption: Proposed mechanism of this compound on the PI3K/Akt pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and stress responses. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. While direct inhibition of MAPK components by this compound is not well-documented, studies on the related compound butein have shown modulation of ERK and p38 activities in breast cancer cells. Butein was found to decrease the phosphorylation of ERK while increasing p38 activity, leading to apoptosis[1].

Diagram of the MAPK Pathway and Potential Modulation:

Caption: Butein's inhibitory effect on the MAPK/ERK pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immune responses, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate target gene expression. Studies on butein have demonstrated its ability to inhibit NF-κB activation by directly targeting IKKβ. This interaction prevents the phosphorylation and degradation of IκBα. Molecular docking studies have also suggested a direct interaction between butin and NF-κB.

Diagram of the NF-κB Pathway and this compound's Proposed Interaction:

Caption: Proposed mechanism of NF-κB pathway inhibition by Butin/Butein.

Quantitative Data Summary

While specific IC50 values for this compound's direct inhibition of kinases are limited, studies on the related compound butein and on the downstream effects of butin provide valuable quantitative insights.

| Compound | Target/Assay | Cell Line/System | IC50 / Effect | Reference |

| Butein | Cell Proliferation | Acute Lymphoblastic Leukemia (ALL) cells | ~20 µM | [1] |

| This compound | Blood Glucose Reduction | Alloxan-induced diabetic rats | Significant reduction at 25 & 50 mg/kg | [2] |

| This compound | Serum Insulin Restoration | Alloxan-induced diabetic rats | Significant restoration at 25 & 50 mg/kg | [2] |

| Arbutin | p-Akt & p-mTOR levels | Osteosarcoma cells (MG-63, SW1353) | Decreased levels | [3] |

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of compounds like this compound on cellular signaling pathways.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow for Cell Viability Assay:

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of this compound concentrations and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific phosphorylated proteins, providing a readout of kinase activity.

Detailed Steps:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein level.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Detailed Steps:

-

Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements and a control plasmid with a constitutively expressed Renilla luciferase gene.

-

Compound Treatment: Treat the transfected cells with this compound for a specified period.

-

Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion

This compound demonstrates significant potential as a modulator of key cellular signaling pathways, including PI3K/Akt and NF-κB. While direct kinase inhibition data for this compound is still emerging, evidence points towards its ability to attenuate these pathways, leading to its observed anti-inflammatory, neuroprotective, and anti-cancer effects. The related compound, butein, has been shown to more directly inhibit components of the MAPK and NF-κB pathways. Further research is warranted to fully elucidate the specific molecular targets of this compound and to quantify its inhibitory potency against key kinases. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

- 1. Butein inhibits the proliferation of breast cancer cells through generation of reactive oxygen species and modulation of ERK and p38 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo and computational investigation of butin against alloxan-induced diabetes via biochemical, histopathological, and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arbutin suppresses osteosarcoma progression via miR‐338‐3p/MTHFD1L and inactivation of the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (-)-Butin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of (-)-Butin, a bioactive flavanone with significant research interest. The protocol outlines a reversed-phase HPLC (RP-HPLC) method for quantification and a chiral HPLC method for the separation of its enantiomers. This document provides comprehensive experimental protocols, data presentation in tabular format, and a workflow diagram to ensure successful implementation in a laboratory setting.

Introduction

This compound (7,3',4'-trihydroxyflavanone) is a natural flavanone found in various plants and has demonstrated a range of biological activities, making it a compound of interest for pharmaceutical and nutraceutical research. Accurate and precise analytical methods are crucial for its quantification in raw materials, extracts, and finished products, as well as for the characterization of its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note presents a validated HPLC method for the analysis of this compound.

Data Presentation

The following table summarizes the typical quantitative data and validation parameters for the HPLC analysis of flavanones, providing an expected performance benchmark for the this compound method.

| Parameter | Typical Value |

| Retention Time (t_R) | 3.5 - 5.0 min[1] |

| Linearity (R²) | > 0.999[2] |

| Limit of Detection (LOD) | 0.09 - 0.18 µg/mL[2] |

| Limit of Quantification (LOQ) | 0.30 - 0.60 µg/mL[2] |

Experimental Protocols

Reversed-Phase HPLC Method for Quantitative Analysis of this compound

This method is suitable for the quantification of total butin content.

1.1. Instrumentation and Materials

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm)

-

This compound reference standard

-

HPLC grade methanol

-

HPLC grade water

-

Phosphoric acid

1.2. Chromatographic Conditions

-

Column: TSKgel ODS-100V, 5 µm, 4.6 mm I.D. × 150 mm, or equivalent C18 column

-

Mobile Phase: Methanol and 0.5% aqueous phosphoric acid solution (v/v = 55/45)[1]

-

Elution Mode: Isocratic

-

Flow Rate: 1.0 mL/min[1]

-

Detection Wavelength: 275 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient (22-25 °C)

1.3. Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.4. Sample Preparation (from Plant Material)

-

Extraction: Accurately weigh a known amount of powdered plant material. Extract the sample with methanol or ethanol using a suitable technique such as sonication or maceration. A common starting point is a 1:10 ratio of plant material to solvent (w/v).

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

-

Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.

1.5. Analysis and Quantification

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solutions.

-

Determine the concentration of this compound in the samples by comparing their peak areas with the calibration curve.

Chiral HPLC Method for Enantiomeric Separation of Butin

This method is designed to separate the (+) and (-) enantiomers of butin.

2.1. Instrumentation and Materials

-

HPLC system with a UV-Vis or PDA detector

-

Data acquisition and processing software

-

Chiral HPLC column

-

HPLC grade n-hexane

-

HPLC grade ethanol

-

Racemic butin standard (or a sample containing both enantiomers)

2.2. Chromatographic Conditions

-

Column: Chiralcel OD-H (Cellulose-based stationary phase) or a similar chiral column.

-

Mobile Phase: n-Hexane and ethanol (v/v = 70/30)

-

Elution Mode: Isocratic

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 300 nm[1]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient (22-25 °C)

2.3. Sample Preparation

-

Dissolve the butin sample in the mobile phase to an appropriate concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

2.4. Analysis

-

Inject the prepared sample solution.

-

The two enantiomers will be separated and will appear as two distinct peaks in the chromatogram. Identification of the this compound peak can be confirmed by injecting a pure standard of this compound if available.

Visualization

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship between RP-HPLC and Chiral HPLC for butin analysis.

References

Application Notes and Protocols for the Structural Elucidation of (-)-Butin via Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction

(-)-Butin, a flavanone found in various medicinal plants such as Dalbergia odorifera, possesses significant biological activities, making it a molecule of interest for researchers in natural product chemistry, pharmacology, and drug development. The precise structural elucidation of such compounds is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the comprehensive structural analysis of organic molecules like this compound. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation: NMR Spectroscopic Data of this compound

The structural assignment of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments such as HSQC and HMBC. The following table summarizes the quantitative NMR data for this compound, recorded in a suitable deuterated solvent (e.g., DMSO-d₆).

| Carbon No. | ¹³C Chemical Shift (δc) in ppm | ¹H Chemical Shift (δH) in ppm | ¹H Multiplicity | ¹H Coupling Constant (J) in Hz |

| 2 | 79.5 | 5.35 | dd | 12.5, 3.0 |

| 3 | 42.8 | 3.20 (ax) 2.75 (eq) | dd dd | 17.0, 12.5 17.0, 3.0 |

| 4 | 197.0 | - | - | - |

| 5 | 164.5 | - | - | - |

| 6 | 96.0 | 6.15 | d | 2.0 |

| 7 | 167.0 | - | - | - |

| 8 | 95.0 | 6.10 | d | 2.0 |

| 9 | 163.0 | - | - | - |

| 10 | 102.5 | - | - | - |

| 1' | 130.0 | - | - | - |

| 2' | 114.5 | 6.85 | d | 2.0 |

| 3' | 145.0 | - | - | - |

| 4' | 145.5 | - | - | - |

| 5' | 115.5 | 6.70 | d | 8.0 |

| 6' | 118.0 | 6.75 | dd | 8.0, 2.0 |

Note: The chemical shift values can vary slightly depending on the solvent and concentration used.

Experimental Protocols

Sample Preparation

-

Compound Isolation: this compound should be isolated and purified from its natural source (e.g., the heartwood of Dalbergia odorifera) using appropriate chromatographic techniques (e.g., column chromatography over silica gel followed by preparative HPLC) to ensure high purity (>95%).

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

-

Solvent Addition: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and that does not have signals that overlap with key resonances of the analyte.

-

Homogenization: Ensure the sample is completely dissolved by gentle vortexing or sonication.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, although modern spectrometers can also be calibrated to the residual solvent peak.

NMR Data Acquisition

The following experiments are essential for the complete structural elucidation of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

2.2.1 ¹H NMR Spectroscopy

-

Purpose: To determine the number of different proton environments and their multiplicities (splitting patterns), which provides information about neighboring protons.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

2.2.2 ¹³C NMR Spectroscopy

-

Purpose: To determine the number of different carbon environments.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 220-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2.2.3 2D NMR: Heteronuclear Single Quantum Coherence (HSQC)

-

Purpose: To identify direct one-bond correlations between protons and their attached carbons.

-

Pulse Program: Standard HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

-

¹H Spectral Width (F2 dimension): 12-15 ppm.

-

¹³C Spectral Width (F1 dimension): 180-200 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-8.

-

Relaxation Delay: 1.5 seconds.

2.2.4 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC)

-

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

-

Pulse Program: Standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

-

¹H Spectral Width (F2 dimension): 12-15 ppm.

-

¹³C Spectral Width (F1 dimension): 220-250 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 4-16.

-

Relaxation Delay: 1.5-2.0 seconds.

-

Long-range Coupling Delay (¹JCH): Optimized for a long-range coupling constant of approximately 8 Hz.

Visualization of Experimental Workflow and Structural Relationships

Workflow for NMR-based Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described NMR experiments.

Key HMBC Correlations for this compound

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is pivotal in establishing the connectivity of the molecular skeleton of this compound. The diagram below highlights some of the key long-range correlations.

Conclusion

The combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The data and protocols presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this and structurally related flavonoids. Adherence to these detailed methodologies will ensure the acquisition of high-quality, reproducible NMR data, leading to unambiguous structural assignment.

Developing In Vitro Assays to Test (-)-Butin Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Butin, a flavonoid with known antioxidant and anti-inflammatory properties, presents a promising candidate for therapeutic development. Robust and reproducible in vitro assays are critical for elucidating its mechanism of action and quantifying its efficacy. This document provides detailed application notes and protocols for a suite of in vitro assays to characterize the biological activity of this compound. The assays described herein focus on its antioxidant potential and its role in modulating key signaling pathways involved in cellular stress and apoptosis, specifically the Nrf2/ARE and the mitochondria-dependent apoptotic pathways.

Introduction to this compound and its Therapeutic Potential

This compound (7,3',4'-trihydroxydihydroflavone) is a flavonoid that has demonstrated significant biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Its therapeutic potential stems from its ability to modulate cellular signaling pathways in response to stress. Understanding the specific mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. This document outlines key in vitro assays to assess its efficacy.

Key Signaling Pathways Modulated by this compound

Nrf2/ARE Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This compound has been shown to activate this pathway, leading to the upregulation of downstream antioxidant enzymes.

Mitochondria-Dependent Apoptotic Pathway